molecular formula C18H15FN4OS2 B2522325 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1210385-02-6

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2522325
CAS No.: 1210385-02-6
M. Wt: 386.46
InChI Key: UOJAALZWXJHKPM-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and antibiotic resistance research. It features a complex molecular architecture centered on a thiazolo[3,2-b][1,2,4]triazole core, a privileged scaffold known for its diverse biological activities . This core structure is substituted with a 2-fluorophenyl ring at the 2-position and an ethylacetamide chain at the 6-position, which is further functionalized with a thiophene moiety. The presence of the thiophene ring is a key structural feature, as heterocycles like thiophene are commonly integrated into drug design to fine-tune properties such as potency, metabolic stability, and membrane permeability . The primary research value of this compound stems from its structural relationship to [1,2,4]triazole derivatives, which have been identified as promising inhibitors of metallo-β-lactamases (MBLs) . MBLs are bacterial enzymes that confer resistance to a wide range of β-lactam antibiotics, including carbapenems, posing a severe threat to global public health . As there are currently no FDA-approved MBL inhibitors, novel compounds like this one are crucial for foundational research aimed at overcoming this form of antibacterial resistance. While the specific biological data for this exact molecule is not yet widely published, molecular docking analyses of closely related analogs suggest that the [1,2,4]triazole core can bind to the active site of clinically relevant MBLs, such as VIM-2, through zinc coordination and hydrophobic interactions with key residues . Furthermore, the 1,2,4-triazole-thiazole hybrid structure places it within a class of compounds investigated for a broad spectrum of other biological activities, including potential antiviral, anticancer, and anti-infective properties . This reagent is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures. Researchers can utilize this compound as a standard in analytical studies, a key intermediate in the synthesis of novel derivatives for structure-activity relationship (SAR) exploration, or a biochemical tool in enzymatic assays to probe the function and inhibition of metallo-β-lactamases and other biological targets.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS2/c19-15-6-2-1-5-14(15)17-21-18-23(22-17)12(11-26-18)7-8-20-16(24)10-13-4-3-9-25-13/h1-6,9,11H,7-8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJAALZWXJHKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the class of thiazolotriazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H21FN4O4S, with a molecular weight of 456.5 g/mol. Its structure features a thiazolo[3,2-b][1,2,4]triazole core which is known for its pharmacological relevance.

PropertyValue
Molecular FormulaC22H21FN4O4S
Molecular Weight456.5 g/mol
IUPAC NameN-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide
InChI KeyCNZXBRUFBUHLFT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to form hydrogen bonds and engage in π-stacking interactions with these targets, modulating their activity. This modulation can lead to various pharmacological effects including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have demonstrated that thiazolotriazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this class have shown potent inhibitory effects against various cancer cell lines:

  • HEPG-2 Cells : Compounds similar to this compound have been reported to exhibit IC50 values comparable to standard chemotherapeutics like ketoconazole against liver cancer cells (IC50 ≥ 1.0 × 10⁵ µg/mL) .

Antimicrobial Activity

Thiazolotriazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of both bacterial and fungal strains. Notably:

  • Antibacterial Efficacy : Several derivatives demonstrated significant antibacterial activity against human pathogenic bacteria. For example, one derivative showed efficacy against all tested bacterial strains .

Anti-inflammatory Effects

Compounds from the thiazolotriazole series have been linked to anti-inflammatory mechanisms through the inhibition of cyclooxygenase (COX) enzymes. These compounds can alleviate pain and inflammation by blocking the conversion of arachidonic acid into prostaglandins .

Case Studies and Research Findings

  • Study on Anticancer Properties : A study evaluated the anticancer potential of various thiazolotriazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values in the low micromolar range .
  • Antimicrobial Screening : Another research highlighted the synthesis of thiazolotriazole derivatives followed by their evaluation against Mycobacterium tuberculosis. Some compounds showed promising results in inhibiting bacterial growth compared to existing antibiotics .

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole vs. Benzothiazole Derivatives

The compound’s thiazolo[3,2-b][1,2,4]triazole core differentiates it from benzothiazole-based analogs (e.g., N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives, ). For instance, benzothiazole derivatives with methoxy or trifluoromethyl substituents () exhibit varied bioactivities, but their simpler cores may limit conformational stability .

Thiazolo[3,2-b][1,2,4]triazole vs. Simple Thiazole Derivatives

The absence of the triazole moiety may decrease hydrogen-bonding capacity, as seen in the crystal structure of the thiazole derivative .

Substituent Analysis

Acetamide Modifications

The thiophen-2-yl acetamide group in the target compound contrasts with cyclopentylthio (), methoxyphenyl (), and hydrazide derivatives (). Methoxy groups in ’s compounds may enhance solubility but reduce metabolic stability due to demethylation risks .

Fluorophenyl vs. Other Aromatic Substituents

The 2-fluorophenyl group in the target compound provides moderate electronegativity and steric hindrance compared to trifluoromethyl () or unsubstituted phenyl groups. Fluorine’s inductive effects can enhance binding to hydrophobic pockets while avoiding the excessive hydrophobicity of trifluoromethyl .

Comparative Data Table

Property Target Compound Cyclopentylthio Analog (CAS 1324124-37-9) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Core Structure Thiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole Benzothiazole Thiazole
Key Substituents 2-Fluorophenyl, thiophen-2-yl acetamide 2-Fluorophenyl, cyclopentylthio acetamide Trifluoromethyl, 3-methoxyphenyl acetamide 2-Fluorophenyl acetamide
Molecular Formula Not explicitly provided (estimated C₁₈H₁₆FN₅OS₂) C₁₉H₂₁FN₄OS₂ C₁₇H₁₄F₃N₂O₂S C₁₁H₉FN₂OS
Molecular Weight ~409.5 (estimated) 404.5 369.37 252.27
Potential Bioactivity Hypothesized kinase/modulator activity Undisclosed (structural analog) Antimicrobial, antitumor Crystallographically characterized (no bioactivity data)

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